

Core Chemical Properties and Applications in Oligonucleotide Synthesis

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Compound of Interest

Compound Name: 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

Cat. No.: B150712

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is a chemically modified ribonucleoside that serves as a fundamental building block in the solid-phase synthesis of RNA oligonucleotides. The strategic placement of three distinct protecting groups—5'-O-Dimethoxytrityl (DMT), 2'-O-tert-Butyldimethylsilyl (TBDMS), and N⁶-Benzoyl (Bz)—is a prime example of an orthogonal protection strategy. This approach is critical for the successful and high-fidelity assembly of RNA chains, as it allows for the selective removal of each protecting group under specific chemical conditions without affecting the others. This guide provides a comprehensive overview of its chemical properties, stability, and its pivotal role in synthetic RNA chemistry.

Chemical and Physical Properties

The fundamental properties of **5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine** are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Source(s)
CAS Number	81265-93-2	[1][2][3]
Molecular Formula	C ₄₄ H ₄₉ N ₅ O ₇ Si	[2][3]
Molecular Weight	787.97 g/mol (often rounded to 788.0 g/mol)	[1][2][4][5]
Appearance	White to off-white powder	[6]
Purity	Typically ≥98% by HPLC	[6]
Storage Conditions	Sealed in a dry environment at -20°C or 2-8°C	[2][3][6]
Solubility	Soluble in DMSO (up to 50 mg/mL with sonication)	[4]

Note: The compound is reported to be unstable in solution, and freshly prepared solutions are recommended for use.[4]

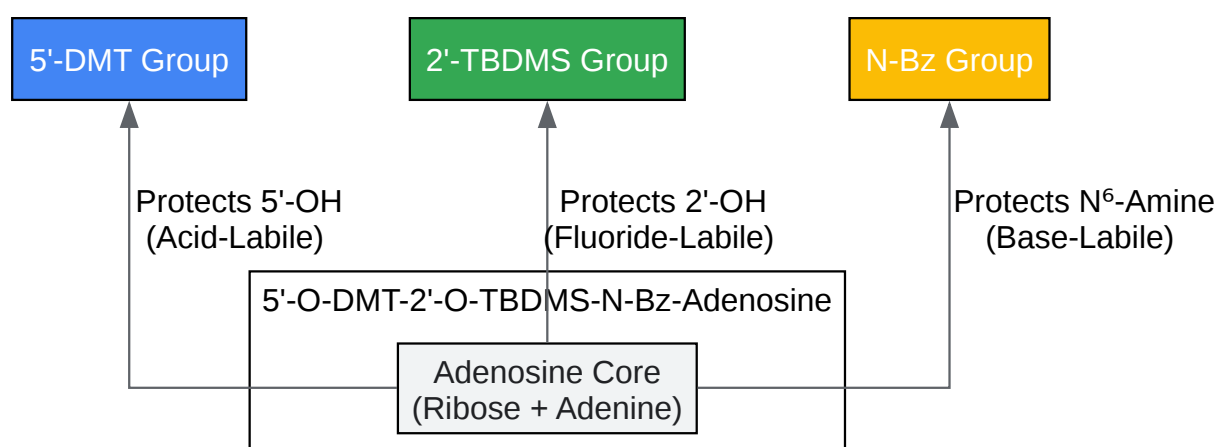
The Orthogonal Protection Strategy

The utility of **5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine** in RNA synthesis is entirely dependent on its three protecting groups, each serving a distinct and critical function. The ability to remove these groups sequentially under different conditions (acid, fluoride, and base) is the cornerstone of the orthogonal strategy.[1]

- **5'-O-Dimethoxytrityl (DMT) Group:** This bulky, acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent self-polymerization and to ensure that chain extension occurs only at the desired 5'-position. It is quantitatively cleaved by a mild organic acid (e.g., trichloroacetic or dichloroacetic acid) at the beginning of each synthesis cycle to allow coupling with the next phosphoramidite monomer.[1]
- **2'-O-tert-Butyldimethylsilyl (TBDMS) Group:** The TBDMS group is a sterically hindered silyl ether that shields the 2'-hydroxyl group. This protection is crucial to prevent unwanted side reactions, such as chain branching or cleavage, which are problematic due to the reactivity of the 2'-hydroxyl in ribonucleosides.[1] The TBDMS group is stable to the acidic and basic

conditions used during the synthesis cycles but is selectively removed post-synthesis using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[6]

- **N⁶-Benzoyl (Bz) Group:** The exocyclic amino group on the adenine base is protected by the base-labile benzoyl group. This prevents the amine from participating in undesirable side reactions during the phosphoramidite coupling step.[1] The Bz group is removed during the final deprotection step, typically using aqueous ammonia or methylamine, which also cleaves the synthesized RNA chain from the solid support.[7]



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Caption: Orthogonal protecting groups on the adenosine core.

Experimental Protocols and Methodologies

The following sections outline the standard experimental workflows involving **5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine** in the context of automated solid-phase RNA synthesis.

Synthesis of the Protected Monomer

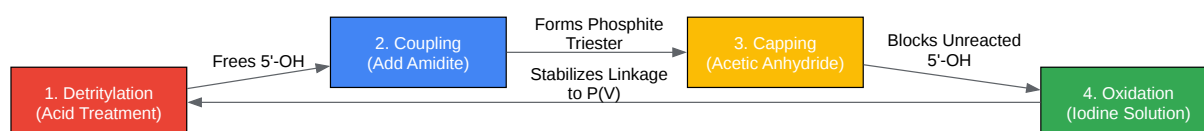
The preparation of **5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine** is a multi-step chemical synthesis that begins with adenosine. While various specific methods exist, the general pathway involves:

- Protection of the N⁶-Amino Group: The exocyclic amine of adenosine is first protected, typically using benzoyl chloride.[1]
- Selective 2'-Hydroxyl Silylation: Achieving regioselective protection of the 2'-hydroxyl over the 3'-hydroxyl is a significant challenge. Modern methods often employ organocatalysts to achieve high yields and selectivity of the 2'-O-TBDMS protected intermediate, avoiding complex protection/deprotection schemes.[1][8]
- 5'-Hydroxyl Tritylation: The final step is the introduction of the DMT group at the 5'-hydroxyl position using DMT-Cl in pyridine.

Application in Solid-Phase RNA Synthesis

The protected adenosine monomer is typically converted into a phosphoramidite by reacting the free 3'-hydroxyl group with a phosphitylating agent. This **5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine-3'-CE** phosphoramidite is the active reagent used in automated synthesizers.

The synthesis cycle involves four key steps:



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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

- Detritylation: The solid support-bound RNA chain is treated with a weak acid (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 5'-DMT group, exposing the 5'-hydroxyl for the next coupling reaction. The release of the orange-colored trityl cation allows for real-time monitoring of synthesis efficiency.
- Coupling: The **5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine-3'-CE** phosphoramidite, activated by a catalyst like tetrazole, is added. It reacts with the free 5'-hydroxyl of the growing RNA

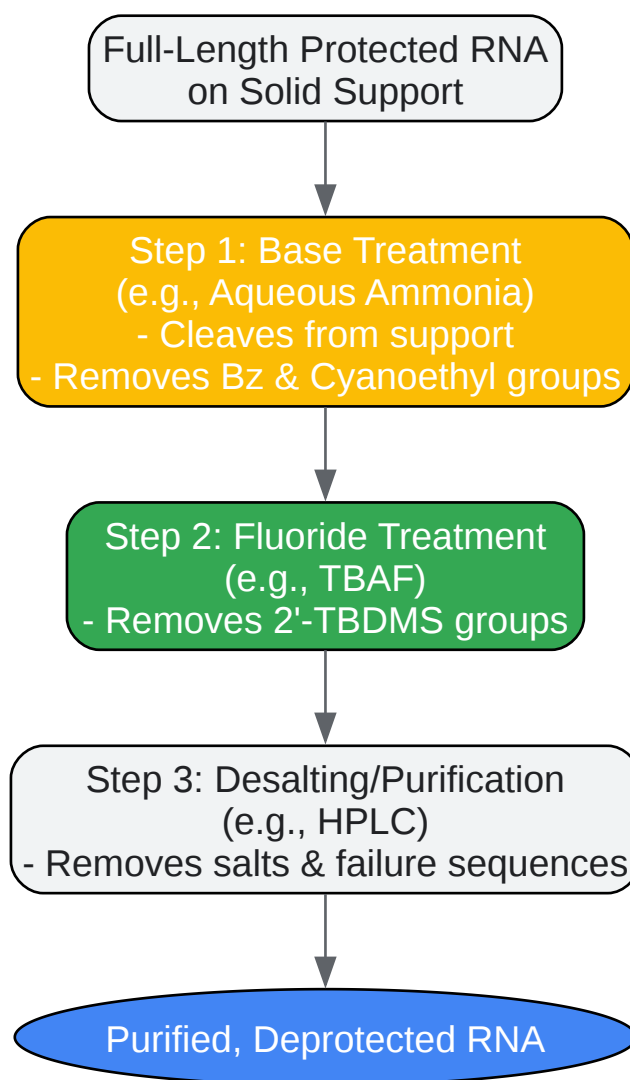
chain to form a phosphite triester linkage.

- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This step is crucial to prevent the formation of failure sequences (n-1 shortmers).
- **Oxidation:** The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution in the presence of water and pyridine.

This four-step cycle is repeated for each nucleotide added to the sequence.

Post-Synthesis Deprotection and Cleavage

After the final synthesis cycle, the fully assembled RNA oligonucleotide undergoes a multi-step deprotection and cleavage process.



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Caption: Post-synthesis deprotection and purification workflow.

- **Base Cleavage and Deprotection:** The solid support is first treated with a basic solution (e.g., concentrated aqueous ammonia or a mixture with methylamine). This single step accomplishes two tasks: it cleaves the ester linkage holding the RNA to the support and removes the benzoyl (Bz) protecting groups from the adenine bases (along with similar groups on C and G) and the cyanoethyl groups from the phosphate backbone.
- **TBDMS Group Removal:** The resulting solution, containing the partially deprotected RNA, is treated with a fluoride source, typically 1M TBAF in THF, to remove the 2'-O-TBDMS groups from every ribonucleoside in the chain.[6]

- Purification: The final, fully deprotected RNA is purified from failure sequences, salts, and residual protecting groups, commonly via HPLC or gel electrophoresis.

Chemical Stability and Potential Side Reactions

While the orthogonal protection scheme is robust, certain side reactions can occur. Adenosine is particularly susceptible to depurination (cleavage of the glycosidic bond) under the acidic conditions of the detritylation step.^[1] Minimizing this risk involves using the mildest possible acidic conditions and shortest exposure times necessary for complete DMT removal.^[1] The stability of the TBDMS and Bz groups under these conditions is excellent, preventing unwanted side reactions during the chain assembly process.

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